![molecular formula C15H14N4O B2443131 1-(2-Methylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one CAS No. 887456-77-1](/img/structure/B2443131.png)
1-(2-Methylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-Methylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one” is a heterocyclic compound. It contains a pyrazolopyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and can act as a bioisostere of natural purine .
Synthesis Analysis
The synthesis of pyrazolopyrimidines has been reported to be done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The synthesis involves the use of 3-amino-thiophene-2-carboxamides . Heating thiophene-2-carboxamides in formic acid affords thieno[3,2-d]pyrimidin-4-ones .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
The pyridopyrimidine scaffold has shown promise in inhibiting tumor growth. For instance, piritrexim , a derivative of this class, has demonstrated antitumor effects by inhibiting dihydrofolate reductase (DHFR) . Further research into similar compounds could reveal novel antitumor agents.
Kinase Inhibition
Pyridopyrimidines have been investigated as kinase inhibitors. Notably, palbociclib , developed by Pfizer, is used in breast cancer treatment. It targets cyclin-dependent kinases (CDKs) and has shown efficacy in clinical trials . Understanding the structure-activity relationship of pyridopyrimidines in kinase inhibition could lead to more potent drugs.
Anti-Inflammatory Properties
Some pyridopyrimidine derivatives exhibit anti-inflammatory activity. For example, compounds like dilmapimod have potential against rheumatoid arthritis . Investigating their mechanisms of action and optimizing their structures could enhance their therapeutic value.
Synthetic Routes
Researchers have explored various synthetic protocols to prepare pyridopyrimidine derivatives. These include [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis and other innovative methods . Understanding efficient synthetic routes is crucial for drug development.
Other Therapeutic Targets
Beyond the mentioned applications, pyridopyrimidines may have additional therapeutic targets. Exploring their interactions with specific proteins, enzymes, or receptors could unveil novel avenues for drug discovery.
Wirkmechanismus
Target of Action
The primary targets of 1-(2-Methylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one are protein kinases , specifically CDK2 (Cyclin-Dependent Kinase 2) . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound interacts with its targets by inhibiting the activity of CDK2 . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . The compound’s degree of lipophilicity, i.e., its affinity for a lipid environment, allows it to diffuse easily into the cells .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression, leading to the alteration of cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Pharmacokinetics
Its lipophilic nature suggests that it may have good absorption and distribution profiles, which could impact its bioavailability .
Result of Action
The compound shows significant inhibitory activity against CDK2, resulting in potent cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively .
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-3-8-18-10-16-14-12(15(18)20)9-17-19(14)13-7-5-4-6-11(13)2/h3-7,9-10H,1,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRWZSNKZOZOFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.